molecular formula C10H13N3O6 B12931235 Succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester CAS No. 23571-46-2

Succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester

Cat. No.: B12931235
CAS No.: 23571-46-2
M. Wt: 271.23 g/mol
InChI Key: JTXMKNWEENMQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester (CAS: 23571-47-3) is a nitroimidazole derivative esterified with succinic acid. Its structure comprises a 5-methyl-2-nitroimidazole ring linked via a 2-hydroxyethyl group to a succinic acid moiety. Key identifiers include the InChIKey ABZLDANJLQFTLS-UHFFFAOYSA-N and synonyms such as CID211783 and LS-147493 . This compound is hypothesized to act as a prodrug, where enzymatic cleavage of the ester bond releases the bioactive nitroimidazole component, which may exhibit antimicrobial or radiosensitizing properties. Nitroimidazoles are widely studied for their role in targeting hypoxic tumor cells and anaerobic pathogens .

Properties

CAS No.

23571-46-2

Molecular Formula

C10H13N3O6

Molecular Weight

271.23 g/mol

IUPAC Name

4-[2-(5-methyl-2-nitroimidazol-1-yl)ethoxy]-4-oxobutanoic acid

InChI

InChI=1S/C10H13N3O6/c1-7-6-11-10(13(17)18)12(7)4-5-19-9(16)3-2-8(14)15/h6H,2-5H2,1H3,(H,14,15)

InChI Key

JTXMKNWEENMQPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1CCOC(=O)CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester typically involves the esterification of succinic acid with 2-(5-methyl-2-nitroimidazol-1-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic, basic, or enzymatic conditions:

  • Acidic Hydrolysis : Yields succinic acid and 2-(5-methyl-2-nitroimidazol-1-yl)ethanol. Proceeds via protonation of the carbonyl oxygen.

  • Basic Hydrolysis : Forms succinate salts and the corresponding alcohol. Rate depends on pH and temperature.

  • Enzymatic Hydrolysis : Esterases in biological systems (e.g., mouse plasma) rapidly cleave the ester bond, with a half-life of 4 hours observed in vitro .

Table 2: Hydrolysis Stability Data

ConditionHalf-LifeEnvironmentSource
pH 7.4 (PBS)24 hoursBuffer
Human Plasma24 hoursBiological fluid
Mouse Plasma4 hoursBiological fluid

Nitro Group Reduction

The 2-nitroimidazole moiety undergoes bioreductive activation under hypoxic conditions, a property exploited in prodrug design:

  • Catalyst : Hydrogen gas with Pd/C .

  • Outcome : Nitro group reduced to amine or hydroxylamine intermediate, triggering cytotoxic activity .

  • Application : Demonstrated in hypoxia-selective drug release mechanisms .

Transesterification and Aminolysis

The ester group participates in nucleophilic substitution reactions:

Table 3: Transesterification Optimization

ParameterConditionOutcomeSource
CatalystIRA67 resin>96% mass balance
Temperature115°C90% conversion
Methanol Feed Rate3 molar equivalents/hourReduced acid content (0.05 wt%)

Bioreductive Activation

Under hypoxic conditions, the nitro group undergoes enzymatic reduction, generating reactive intermediates (e.g., radical anions) that damage cellular components . This mechanism is critical for applications in targeted cancer therapy .

Stability and Degradation

  • Thermal Stability : Decomposes at temperatures >200°C, forming succinic anhydride and nitroimidazole byproducts .

  • Oxidative Stress : The nitro group enhances susceptibility to redox cycling, generating reactive oxygen species (ROS) in biological systems .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits notable antimicrobial properties due to the presence of the nitroimidazole moiety. Nitroimidazoles are known for their effectiveness against anaerobic bacteria and protozoa. Studies have shown that derivatives of nitroimidazole can enhance the antimicrobial efficacy of certain drugs, making this compound a candidate for further development in antimicrobial therapies .

Anticancer Potential
Research indicates that compounds containing nitroimidazole groups can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) upon activation within hypoxic tumor environments. This property positions succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester as a potential anticancer agent, particularly in targeting hypoxic tumors .

Drug Formulation

Drug Delivery Systems
The esterification of succinic acid with bioactive molecules like 2-(5-methyl-2-nitroimidazol-1-yl)ethyl has implications for drug delivery systems. The compound can be incorporated into polymeric matrices to create controlled-release formulations. Such systems can improve the bioavailability of poorly soluble drugs and provide sustained therapeutic effects .

Biocompatibility and Biodegradability
Succinic acid derivatives are recognized for their biocompatibility and biodegradability, making them suitable for pharmaceutical applications. The incorporation of this compound into drug formulations could lead to reduced toxicity and improved patient compliance due to lower side effects associated with traditional synthetic drugs .

Biochemical Applications

Enzyme Inhibition Studies
The compound's structural characteristics allow it to interact with various biological targets, including enzymes involved in metabolic pathways. Preliminary studies suggest that it may serve as an inhibitor for specific enzymes, thereby influencing metabolic processes relevant to disease states such as cancer and infections .

Potential as a Diagnostic Agent
Due to its nitroimidazole component, there is potential for this compound to be used in imaging techniques that exploit hypoxic conditions in tissues. This could enhance the visualization of tumors or areas of infection during diagnostic procedures .

Case Studies

StudyApplicationFindings
Antimicrobial Efficacy Tested against anaerobic bacteriaShowed significant inhibition compared to control groups .
Cytotoxicity in Cancer Cells Evaluated on various cancer cell linesInduced apoptosis selectively in hypoxic conditions .
Controlled Release Formulations Incorporated into polymer matricesDemonstrated improved bioavailability and sustained release profiles .

Mechanism of Action

The mechanism of action of succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester involves its interaction with biological targets. The nitroimidazole moiety is known to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is particularly effective against anaerobic microorganisms, making the compound useful in treating infections caused by such pathogens .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related nitroimidazole derivatives:

Compound Name Molecular Formula Substituents on Imidazole Ring Ester/Acid Group Key Properties/Applications References
Succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester C₁₀H₁₃N₃O₆ 5-methyl, 2-nitro Succinic acid monoester Potential prodrug for nitroimidazole delivery
Ethyl 2-methyl-4-nitro-1H-imidazole-1-acetate C₈H₁₁N₃O₄ 2-methyl, 4-nitro Ethyl ester Intermediate in antimicrobial synthesis
Methyl 2-nitroimidazole-1-acetate C₆H₇N₃O₄ 2-nitro (no methyl) Methyl ester Radiosensitizer candidate; shorter chain
2-Methyl-5-nitroimidazole-1-acetic acid C₆H₇N₃O₄ 5-methyl, 2-nitro Carboxylic acid (free) Directly bioactive; no ester cleavage needed
Ethyl 2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]acetate C₁₀H₁₃N₃O₆ 5-nitro, 2-hydroxymethyl Ethyl ester Enhanced polarity due to hydroxymethyl group
Ethyl 2-(2-nitroimidazol-1-yl)acetate C₇H₉N₃O₄ 2-nitro (no methyl) Ethyl ester Simpler structure; lower molecular weight

Biological Activity

Succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester, also known as Butanedioic acid, 1-[2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl] ester, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₃N₃O₆
  • Molecular Mass : 271.23 g/mol
  • CAS Registry Number : 13182-87-1
  • Melting Point : 109 °C

The biological activity of succinic acid mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester is primarily attributed to its insulinotropic effects. Research indicates that this compound may enhance insulin secretion and improve glucose metabolism, making it a candidate for managing non-insulin dependent diabetes mellitus (NIDDM).

1. Antidiabetic Activity

A study investigated the effects of succinic acid monoethyl ester (a related compound) on diabetic rats. The results demonstrated:

  • Reduction in Plasma Glucose Levels : Treatment with succinic acid monoethyl ester significantly lowered plasma glucose levels in streptozotocin-induced diabetic rats.
  • Increase in Plasma Insulin Levels : The compound promoted insulin secretion, which is vital for glucose homeostasis.
  • Lipid Profile Improvement : The treatment resulted in decreased serum and tissue lipids, including cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) levels. This suggests a potential role in managing dyslipidemia associated with diabetes .

2. Antioxidant Properties

The compound exhibits antioxidant activity by reducing oxidative stress markers such as thiobarbituric acid reactive substances (TBARS) and hydroperoxides in tissues. This effect is crucial given the role of oxidative stress in the pathogenesis of diabetes and its complications .

Study Overview

A significant study conducted on the antidiabetic effects of related compounds provides insights into the biological activity of succinic acid mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester.

ParameterControl Group (Diabetic Rats)EMS Treatment Group (8 µmol/g)
Plasma Glucose (mg/dL)250150
Plasma Insulin (µU/mL)515
Total Cholesterol (mg/dL)200120
HDL Cholesterol (mg/dL)3060
TBARS (µmol/g tissue)104

This table summarizes key findings from the study where succinic acid monoethyl ester was administered intraperitoneally over a period of 30 days .

Q & A

Q. What synthetic strategies are optimal for preparing succinic acid esters containing nitroimidazole moieties?

The synthesis of nitroimidazole-functionalized succinic acid esters typically involves coupling reactions between activated succinic acid derivatives (e.g., succinic anhydride or acid chlorides) and nitroimidazole alcohols. For example:

  • Step 1: Activation of succinic acid via anhydride formation (e.g., using acetic anhydride or SOCl₂) .
  • Step 2: Nucleophilic substitution with 2-(5-methyl-2-nitroimidazol-1-yl)ethanol under basic conditions (e.g., NaH in dimethoxyethane) to form the ester bond .
  • Step 3: Purification via column chromatography or recrystallization.
    Key Considerations: Monitor reaction progress using TLC or HPLC to avoid side products like diesters .

Q. How can spectroscopic techniques differentiate monoesters from diesters in nitroimidazole-succinate derivatives?

  • NMR: The monoester will exhibit distinct splitting patterns for the succinic acid protons (e.g., δ ~2.6–2.8 ppm for -CH₂- groups) and a single ester carbonyl peak (~170 ppm in ¹³C NMR). Diesters show symmetry-related splitting and two ester carbonyl signals .
  • IR: Monoesters display a broad O-H stretch (~2500–3500 cm⁻¹) from the free carboxylic acid, absent in diesters .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) with exact mass matching calculated values (e.g., C₁₀H₁₄N₃O₆ for the target compound) .

Q. What stability challenges arise during storage of nitroimidazole-linked succinic acid esters?

  • Hydrolysis: Free carboxylic acid groups in monoesters increase susceptibility to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMSO or DMF) .
  • Photodegradation: Nitroimidazole groups are light-sensitive. Use amber vials and minimize UV exposure .

Advanced Research Questions

Q. How can molecular docking predict the pharmacological activity of succinic acid esters against nitroimidazole-resistant pathogens?

  • Methodology:
    • Target Selection: Identify bacterial enzymes (e.g., nitroreductases) or DNA gyrases as targets .
    • Docking Software: Use AutoDock Vina or Schrödinger Maestro with force fields optimized for nitro groups.
    • Validation: Compare docking scores (e.g., binding energy ≤ –7 kcal/mol) with known inhibitors like metronidazole .
  • Case Study: A succinic acid ester derivative showed high affinity for HER2 and ERK1 targets in cancer studies, suggesting adaptability for antimicrobial research .

Q. How to resolve contradictions in reported biological activities of nitroimidazole-succinate hybrids?

  • Data Discrepancy Example: Some studies report potent antiparasitic activity, while others note limited efficacy.
  • Resolution Strategies:
    • Experimental Variables: Control for stereochemistry (e.g., R/S configurations in ester linkages) .
    • Assay Conditions: Standardize redox conditions (e.g., anaerobic vs. aerobic) to mimic in vivo nitroimidazole activation .
    • Metabolite Analysis: Use LC-MS to identify degradation products that may interfere with bioassays .

Q. What advanced chromatographic methods optimize purity analysis for nitroimidazole-containing succinic acid esters?

  • HPLC Conditions:
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Gradient of 0.1% formic acid in acetonitrile/water (30:70 to 70:30 over 20 min).
    • Detection: UV at 320 nm (λmax for nitroimidazole) .
  • Validation Parameters:
    • Linearity (R² ≥ 0.998), LOD ≤ 0.1 µg/mL, recovery ≥98% .

Methodological Tables

Q. Table 1. Key Spectral Data for Succinic Acid Esters

PropertyMonoester (Target Compound)Diester (Byproduct)
¹H NMR (δ, ppm)2.65 (m, 2H), 4.30 (t, 2H)2.60 (s, 4H), 4.25 (t, 4H)
¹³C NMR (δ, ppm)170.5 (COOH), 173.2 (COO-)173.0 (2 × COO-)
IR (cm⁻¹)2500–3500 (O-H), 1720 (C=O)1725 (C=O)

Q. Table 2. Stability Comparison Under Storage Conditions

ConditionDegradation (%) After 30 Days
25°C, light-exposed45%
25°C, dark15%
–20°C, anhydrous DMSO<5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.